4-bromo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-bromo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with a unique structure that includes a bromine atom, a methoxyphenyl group, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the bromine atom. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.
Introduction of the Bromine Atom: The bromination of the benzoxazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Coupling with 4-methoxyphenyl Group: The final step involves the coupling of the brominated benzoxazole with 4-methoxyphenylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-bromo-N-[2-(4-formylphenyl)-1,3-benzoxazol-5-yl]benzamide, while substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
4-bromo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-methoxy-N,2-dimethylbenzamide: This compound shares the bromine and methoxy groups but differs in the overall structure.
4-bromo-N-(4-methoxybenzyl)benzamide: Similar in structure but with a different substitution pattern on the benzamide moiety.
4-bromo-N-(2-methoxyphenyl)benzamide: Another related compound with a methoxy group in a different position.
Uniqueness
4-bromo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C21H15BrN2O3 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H15BrN2O3/c1-26-17-9-4-14(5-10-17)21-24-18-12-16(8-11-19(18)27-21)23-20(25)13-2-6-15(22)7-3-13/h2-12H,1H3,(H,23,25) |
InChI Key |
VZCUZMOKRCCKDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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